Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 886362-29-4
VCID: VC2908629
InChI: InChI=1S/C18H26N2O4/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,19H2,1H3
SMILES: CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

CAS No.: 886362-29-4

Cat. No.: VC2908629

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate - 886362-29-4

Specification

CAS No. 886362-29-4
Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,19H2,1H3
Standard InChI Key FKAQMJZSCMEXOB-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Properties

Comparative Analysis with Related Compounds

Table 1 presents a comparative analysis of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate with structurally related compounds, highlighting structural relationships and physicochemical differences:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylateC18H26N2O4334.4Primary amine, ethyl ester, benzyl carbamate
Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochlorideC18H27ClN2O4370.9Hydrochloride salt of the parent compound
Benzyl 4-(2-cyano-3-ethoxy-3-oxopropyl)piperidine-1-carboxylateC19H24N2O4~344.4*Cyano group instead of amine
Benzyl 4-(3-phenylpropyl)piperidine-1-carboxylateC22H27NO2~337.5*Phenyl ring instead of amino ester group

Structural Derivatives and Analogs

Salt Forms

The hydrochloride salt of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate represents an important derivative with distinct physical and chemical properties. This salt form has been documented with the CAS Registry Number 1159826-30-8 and PubChem CID 46738163 . The conversion to a hydrochloride salt modifies several properties:

  • Significantly enhances water solubility through the formation of an ionic species

  • Improves stability against oxidation and other degradation pathways

  • Alters crystalline structure, potentially improving solid-state characteristics

  • Modifies the physiological absorption and distribution profile in biological systems

The hydrochloride salt has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.9 g/mol, reflecting the addition of HCl to the parent compound . The existence of this salt form suggests pharmaceutical interest in the compound, as salt formation is a common strategy to enhance drug-like properties.

Structural Modifications

The multifunctional nature of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate provides numerous opportunities for structural modifications to generate novel derivatives with altered properties. Potential modifications include:

  • Variation of the protecting group on the piperidine nitrogen (e.g., replacing benzyloxycarbonyl with tert-butyloxycarbonyl or fluorenylmethyloxycarbonyl)

  • Modification of the ester group through transesterification or conversion to amides, thioesters, or other carboxylic acid derivatives

  • Functionalization of the primary amine through alkylation, acylation, or conversion to other nitrogen-containing functional groups

  • Introduction of substituents at various positions on the piperidine ring to explore steric and electronic effects

  • Stereochemical modifications at the chiral center adjacent to the amino group

A related structural analog, Benzyl 4-(2-cyano-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, represents an example where the amino group is replaced with a cyano group, demonstrating how strategic functional group modifications can generate diverse compound libraries .

Analytical Characterization

Spectroscopic Properties

While comprehensive spectroscopic data for Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate are not available in the referenced sources, predicted spectroscopic characteristics based on structural features would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR would reveal characteristic signals for aromatic protons (approximately 7.2-7.4 ppm), benzyloxycarbonyl methylene protons (approximately 5.0-5.2 ppm), ethyl ester signals (quartet at approximately 4.1-4.2 ppm and triplet at approximately 1.2-1.3 ppm), and complex patterns for the piperidine ring protons.

    • ¹³C NMR would display signals for carbonyl carbons (approximately 170-175 ppm for the ester and 155-160 ppm for the carbamate), aromatic carbons (125-140 ppm), and aliphatic carbons of the piperidine ring and side chain.

  • Infrared (IR) spectroscopy would exhibit characteristic absorption bands for:

    • N-H stretching of the primary amine (approximately 3300-3500 cm⁻¹)

    • C=O stretching of both the ester and carbamate groups (approximately 1700-1750 cm⁻¹)

    • C-O stretching (approximately 1200-1250 cm⁻¹)

    • Aromatic C=C stretching (approximately 1600 cm⁻¹)

  • Mass spectrometry would likely show:

    • Molecular ion peak at m/z 334 corresponding to the molecular weight

    • Fragment ions resulting from cleavage of the benzyl group, loss of the ethyl ester, or fragmentation of the piperidine ring

These spectroscopic techniques would be essential for structural confirmation and purity assessment during synthesis and analysis.

Chromatographic Analysis

For separation, identification, and quantification of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, several chromatographic methods would be applicable:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase conditions using C18 columns would be most appropriate

    • Mobile phase systems likely consisting of acetonitrile/water gradients with modifiers such as formic acid or ammonium acetate to control pH and improve peak shape

    • Detection via UV absorption (typically at 210-254 nm) or mass spectrometry would provide sensitivity and specificity

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates with solvent systems containing combinations of ethyl acetate, hexanes, methanol, and ammonia

    • Visualization methods could include UV detection and specialized staining reagents such as ninhydrin (which reacts with primary amines to produce colored spots)

  • Gas Chromatography (GC):

    • Likely requiring derivatization of the primary amine to enhance volatility

    • Temperature programming to facilitate separation from related compounds

    • Flame ionization or mass spectrometric detection for identification and quantification

These analytical techniques would be valuable for monitoring reaction progress during synthesis, assessing purity of isolated material, and identifying potential impurities or structural analogs.

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